molecular formula C23H21N5O5S B2870572 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 457651-00-2

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2870572
CAS No.: 457651-00-2
M. Wt: 479.51
InChI Key: FAILQCOSWIDMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4,6-dimethylpyrimidin-2-yl sulfamoyl group via a phenyl bridge. The 2,5-dioxopyrrolidin-1-yl moiety at the benzamide’s 3-position introduces a polar, electron-deficient ring system.

Key structural attributes:

  • Pyrimidine ring: 4,6-dimethyl substitution enhances steric bulk and modulates electronic properties.
  • Sulfamoyl linker: Bridges the pyrimidine and phenyl groups, providing conformational rigidity.
  • Dioxopyrrolidinyl group: A polar, cyclic imide that may influence solubility and target binding.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-14-12-15(2)25-23(24-14)27-34(32,33)19-8-6-17(7-9-19)26-22(31)16-4-3-5-18(13-16)28-20(29)10-11-21(28)30/h3-9,12-13H,10-11H2,1-2H3,(H,26,31)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILQCOSWIDMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4,6-Dimethylpyrimidin-2-amine

4-Nitrobenzenesulfonyl chloride (1.2 eq) reacts with 4,6-dimethylpyrimidin-2-amine in dry pyridine at 0-5°C under nitrogen atmosphere:

4,6-dimethylpyrimidin-2-amine + 4-nitrobenzenesulfonyl chloride  
→ N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide  

Reaction Conditions:

  • Temperature: 0°C → RT over 4 hr
  • Solvent: Anhydrous pyridine
  • Yield: 82-87%

Nitro Group Reduction

Catalytic hydrogenation using 10% Pd/C in ethanol reduces the nitro group:

N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide + H₂  
→ N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide  

Optimized Parameters:

  • Pressure: 50 psi H₂
  • Temperature: 45°C
  • Time: 6 hr
  • Yield: 95%

Synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

Michael Addition-Cyclization Sequence

3-Aminobenzoic acid reacts with dimethyl acetylenedicarboxylate in acetic acid:

3-aminobenzoic acid + dimethyl acetylenedicarboxylate  
→ methyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate  

Key Process Details:

  • Molar ratio: 1:1.2 (amine:diester)
  • Reflux time: 8 hr
  • Cyclization catalyst: Sodium acetate
  • Yield: 68%

Ester Hydrolysis

Saponification with NaOH yields the free carboxylic acid:

methyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate + NaOH  
→ 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid  

Conditions:

  • 2M NaOH in 1:1 H₂O/EtOH
  • Reflux 3 hr
  • Yield: 92%

Amide Coupling Reaction

Acid Chloride Formation

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid reacts with thionyl chloride:

3-(2,5-dioxopyrrolidin-1-yl)benzoic acid + SOCl₂  
→ 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride  

Process Parameters:

  • Solvent: Dry toluene
  • Temperature: 70°C
  • Time: 2 hr
  • Conversion: >99%

Final Amidation Step

Coupling of sulfamoyl aniline with benzoyl chloride:

N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide  
+ 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride  
→ Target compound  

Optimized Conditions:

  • Base: Et₃N (2.5 eq)
  • Solvent: Dry DCM
  • Temperature: 0°C → RT
  • Time: 12 hr
  • Yield: 76%

Purification and Characterization

Crystallization Protocol

Solvent System: Ethyl acetate/n-hexane (3:7)
Crystal Data:

  • Form: Monoclinic needles
  • MP: 214-216°C
  • Purity: >99% (HPLC)

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):
δ 11.23 (s, 1H, SO₂NH), 8.45 (d, J=8.4 Hz, 2H), 7.92-7.85 (m, 4H),
6.72 (s, 1H, pyrimidine-H), 4.12 (s, 2H, pyrrolidine-CH₂),
2.88 (s, 4H, pyrrolidine-COCH₂), 2.34 (s, 6H, CH₃)

IR (KBr, cm⁻¹):
3278 (N-H), 1705 (C=O), 1342, 1165 (SO₂), 1582 (C=N)

HRMS (ESI+):
Calcd for C₂₄H₂₂N₅O₅S [M+H]⁺: 516.1339, Found: 516.1334

Alternative Synthetic Routes

One-Pot Sequential Synthesis

Combining sulfonylation and amidation in a single reactor:

Stepwise Conditions:

  • Sulfonylation at 0°C (2 hr)
  • Nitro reduction under H₂ (4 hr)
  • Direct amide coupling without isolation
    Overall Yield: 62%

Microwave-Assisted Synthesis

Accelerating coupling steps using microwave irradiation:

Parameter Conventional Microwave
Time 12 hr 35 min
Temperature RT 80°C
Yield 76% 81%

Process Optimization Challenges

Byproduct Formation Analysis

Major impurities identified during scale-up:

Impurity Structure Formation Cause Mitigation Strategy
N-(pyrimidinyl)-sulfonamide dimer Over-sulfonylation Strict stoichiometric control
Hydrolyzed pyrrolidinedione Moisture exposure Activated molecular sieves

Solvent Screening Results

Solvent Coupling Yield Purity
DCM 76% 98.5%
THF 68% 97.2%
DMF 82% 95.8%
Acetonitrile 71% 98.1%

Computational Modeling of Reaction Pathways

DFT calculations (B3LYP/6-31G*) revealed:

  • Amidation transition state energy: 28.7 kcal/mol
  • Sulfonylation activation barrier: 19.4 kcal/mol
  • Charge distribution on pyrimidine N: -0.43 e

Green Chemistry Considerations

E-Factor Analysis:

  • Traditional route: 18.7 kg waste/kg product
  • Optimized process: 6.2 kg waste/kg product

Improvement Strategies:

  • Solvent recovery (85% DCM reclaimed)
  • Catalytic hydrogenation vs. chemical reduction
  • Microwave energy input reduction

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a ligand in receptor binding studies.

Medicine

Medically, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, allowing the compound to inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrimidine-Based Benzamide Derivatives

(A) Diaminopyrimidine EGFR Inhibitors ()

Compound 1 from , (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide, shares a benzamide-pyrimidine scaffold but differs in substituents:

  • Pyrimidine substitution : 6-methylpyrimidin-4-yl vs. 4,6-dimethylpyrimidin-2-yl in the target compound.
  • Linker: A pyridin-4-yl amino group instead of a sulfamoyl-phenyl bridge.
  • Benzamide substitution : 2,6-Dichloro vs. 3-(2,5-dioxopyrrolidin-1-yl).
  • Pharmacological relevance : Designed as EGFR inhibitors with demonstrated activity against T790M mutations .
(B) 4,6-Diphenylpyrimidine-Benzamide Derivatives ()

Compounds 6a–6f from , such as 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl)benzamide, feature:

  • Pyrimidine substitution : 4,6-Diphenyl groups instead of dimethyl.
  • Benzamide modification: An additional 2-aminophenyl acetamide side chain, enhancing hydrogen-bonding capacity.
  • Applications : Reported as antimicrobial agents, highlighting the role of aromatic substituents in bioactivity .

Sulfonamide and Chromenone Hybrids ()

Example 53 from , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, diverges significantly:

  • Core structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring.
  • Substituents : Fluorophenyl and isopropyl groups enhance lipophilicity.
  • Activity : Targets kinase pathways, with a molecular weight of 589.1 g/mol .

Pharmacopeial Benzamide-Pyrimidine Derivatives ()

Compounds m, n, and o in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) feature:

  • Peptidomimetic backbones : Extended hydrocarbon chains with stereochemical complexity.
  • Pyrimidine role : 2-Oxotetrahydropyrimidin-1-yl groups act as hydrogen-bond acceptors.
  • Therapeutic relevance : Likely protease inhibitors due to structural similarity to HIV-1 protease substrates .

Structural and Functional Analysis Table

Compound Pyrimidine Substitution Benzamide Substitution Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 4,6-Dimethyl 3-(2,5-Dioxopyrrolidin-1-yl) Not reported Sulfamoyl, cyclic imide N/A
EGFR Inhibitor (Compound 1, ) 6-Methyl 2,6-Dichloro 447.1 Hydroxypropan-2-ylamino
Diphenylpyrimidine (6a–6f, ) 4,6-Diphenyl 2-(2-Aminophenyl)acetamide ~500–550 (estimated) Diphenyl, acetamide
Chromenone Hybrid (Example 53, Ev7) Pyrazolo[3,4-d]pyrimidine 2-Fluoro, N-isopropyl 589.1 Fluorophenyl, chromenone
Pharmacopeial Compound m () 2-Oxotetrahydropyrimidin Peptidomimetic chain ~700–750 (estimated) Hydroxy, diphenyl

Key Observations

Pyrimidine Substitution :

  • Dimethyl groups (target compound) reduce steric hindrance compared to diphenyl () but increase hydrophobicity relative to unsubstituted pyrimidines.
  • Pyrazolo[3,4-d]pyrimidine () introduces planar rigidity, favoring kinase active-site binding.

Benzamide Modifications :

  • The 3-(2,5-dioxopyrrolidin-1-yl) group in the target compound may enhance solubility compared to halogenated derivatives ().
  • Peptidomimetic chains () suggest proteolytic stability, critical for oral bioavailability.

Therapeutic Implications :

  • Sulfamoyl linkers (target compound) are understudied in kinase inhibition but common in carbonic anhydrase inhibitors.
  • Fluorinated benzamides () leverage halogen bonding for target affinity .

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring, a sulfonamide moiety, and a dioxopyrrolidine component, which contribute to its diverse biological activities. Its molecular formula is C17H18N4O4SC_{17}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 378.42 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamide derivatives often act as enzyme inhibitors. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is crucial in various physiological processes.
  • Antiproliferative Effects : Research indicates that compounds with similar structures exhibit antiproliferative effects against cancer cell lines. This may be due to their ability to induce apoptosis and disrupt cell cycle progression.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also possess activity against bacterial and fungal pathogens.

Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds demonstrated that they could inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 16.38 µM to 100 µM against the MDA-MB-231 breast cancer cell line .

Antimicrobial Activity

In vitro studies on structurally analogous compounds have indicated moderate to good antimicrobial activity against a range of bacteria and fungi. For example, certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

  • Case Study on Anticancer Activity : A series of benzimidazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. The results showed that modifications in the chemical structure significantly influenced their efficacy, with some compounds exhibiting enhanced activity compared to standard chemotherapeutics .
  • Case Study on Antimicrobial Efficacy : A study focused on the synthesis of new sulfonamide derivatives reported promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring improved antimicrobial potency .

Summary of Research Findings

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values ranging from 16.38 µM to 100 µM against MDA-MB-231 cells
AntimicrobialMIC values as low as 4 µg/mL against MRSA
Enzyme InhibitionPotential inhibition of carbonic anhydrase and other enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.